molecular formula C25H26N4O4 B2394427 methyl 2-(2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate CAS No. 1286696-63-6

methyl 2-(2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate

Cat. No. B2394427
CAS RN: 1286696-63-6
M. Wt: 446.507
InChI Key: NVTKVPIXMXJDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C25H26N4O4 and its molecular weight is 446.507. The purity is usually 95%.
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Scientific Research Applications

Herbicide Development

One notable application of related chemical structures is in the development of herbicides. For example, a study detailed the synthesis and structure-activity studies of analogues of a herbicide prototype, which involved extensive modifications to different moieties, including the alkoxyimino moiety and the pyrimidine moiety. This research aimed at enhancing herbicidal activity against barnyard grass in paddy rice, leading to the identification of a novel herbicide, KIH-6127, as the most effective compound. The study's insights into the structure-activity relationships could inform the development of herbicides based on the chemical structure of interest (Tamaru et al., 1997).

Synthesis of Heterocyclic Compounds

The compound and its related structures have also been utilized in the synthesis of various heterocyclic systems. For instance, methyl 2-benzoylamino-3-dimethylaminopropenoate was used as a reagent for the preparation of fused pyrimidinones from heterocyclic α-amino compounds. This method enabled the synthesis of derivatives of several pyrimidine-based heterocycles, showcasing the compound's utility in creating a wide range of heterocyclic systems with potential applications in medicinal chemistry and material science (Stanovnik et al., 1990).

Antimicrobial and Antifungal Agents

Another significant application is in the synthesis of antimicrobial and antifungal agents. A study synthesized a series of pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using citrazinic acid as a starting material. The synthesized compounds showed good antibacterial and antifungal activities comparable to standard drugs, highlighting the potential of such compounds in developing new antimicrobial treatments (Hossan et al., 2012).

Anti-inflammatory Agents

Research has also explored the synthesis of novel compounds with anti-inflammatory properties. A study focused on synthesizing new heterocyclic compounds fused to a thiophene moiety as anti-inflammatory and analgesic agents. The compounds exhibited significant anti-inflammatory activity, suggesting their potential utility in developing new treatments for inflammatory conditions (Amr et al., 2007).

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces .

Biochemical Pathways

Without specific information on the compound’s targets, it is difficult to predict the biochemical pathways it may affect. Given its structural features, it could potentially interfere with a variety of cellular processes .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would significantly impact the compound’s bioavailability and efficacy .

Action Environment

The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. Without specific information on the compound’s targets and mode of action, it is difficult to predict how these factors might influence its activity .

properties

IUPAC Name

methyl 2-[[2-[6-methyl-2-(4-methylphenyl)-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-16-8-10-17(11-9-16)23-27-21-12-13-28(2)14-19(21)24(31)29(23)15-22(30)26-20-7-5-4-6-18(20)25(32)33-3/h4-11H,12-15H2,1-3H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTKVPIXMXJDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CN(CC3)C)C(=O)N2CC(=O)NC4=CC=CC=C4C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.